molecular formula C7H10BNO5 B1456436 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1152427-91-2

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1456436
CAS No.: 1152427-91-2
M. Wt: 198.97 g/mol
InChI Key: USSYHTHDUBKRQF-UHFFFAOYSA-N
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Description

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C7H10BNO5 and its molecular weight is 198.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1152427-91-2) is a boron-containing compound characterized by its unique dioxazaborocane structure and the presence of an epoxide group. This compound has garnered interest in various fields of research due to its potential biological activity and chemical reactivity.

The molecular formula of this compound is C7H10BNO5 with a molecular weight of approximately 198.97 g/mol. The compound features a dioxazaborocane ring that contributes to its reactivity and potential applications in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC7H10BNO5
Molecular Weight198.969 g/mol
CAS Number1152427-91-2
Melting Point188-193 °C
Purity≥97%

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature due to the epoxide group. This feature allows the compound to undergo nucleophilic attacks, potentially interacting with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities including enzyme inhibition and modulation of cellular pathways .

Potential Interactions

Research suggests that the compound may interact with:

  • Proteins : Through covalent modification via electrophilic attack.
  • Nucleic Acids : Potentially affecting gene expression or replication processes.

Case Studies

  • Synthesis and Reactivity : Studies have demonstrated that this compound can participate in palladium-catalyzed coupling reactions with aryl halides. This reactivity is crucial for forming carbon-carbon bonds in organic synthesis.
  • Flame Retardancy Applications : The compound has been explored for its potential use in modifying polystyrene to enhance flame retardancy through the incorporation of boronic acid groups into the polymer backbone .
  • Pharmaceutical Applications : Similar boron-containing compounds have been utilized as intermediates in synthesizing enantiopure compounds essential for drug development. While specific applications for this compound are still under investigation, its structural properties suggest potential utility in pharmaceutical chemistry .

Safety and Handling

The compound is classified as an irritant (GHS07) and poses risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Appropriate safety measures should be taken when handling this substance.

Properties

IUPAC Name

6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO5/c1-9-2-6(10)13-8(5-4-12-5)14-7(11)3-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSYHTHDUBKRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746365
Record name 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152427-91-2
Record name 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1152427-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

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